molecular formula C15H15NO B8294288 1-(6-Methylpyridin-2-yl)-2-p-tolyl-ethanone

1-(6-Methylpyridin-2-yl)-2-p-tolyl-ethanone

Cat. No.: B8294288
M. Wt: 225.28 g/mol
InChI Key: NRNGSNOABKRNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methylpyridin-2-yl)-2-p-tolyl-ethanone is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-(4-methylphenyl)-1-(6-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C15H15NO/c1-11-6-8-13(9-7-11)10-15(17)14-5-3-4-12(2)16-14/h3-9H,10H2,1-2H3

InChI Key

NRNGSNOABKRNLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2=CC=CC(=N2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of magnesium turnings (406 mg, 16.7 mmol) in toluene (10 mL) is added 4-methylbenzylchloride (10 mg, 0.06 mmol) dropwise in tetrahydrofuran (0.2 mL). Two drops of 1,2-dibromoethane are added, the mixture heated to 50° C., and allowed to cool to room temperature. This process is repeated until reaction initiates. 4-Methylbenzylchloride (1.5 g, 10 mmol) in tetrahydrofuran (7 mL) is added slowly while keeping the internal temperature below 32° C. After the addition is complete the reaction is stirred at room temperature for 1 h. The reaction mixture is added dropwise over 5 minutes to a solution of 6-methyl-pyridine-2-carboxylic acid methoxy-methyl-amide (Prep 250, 1 g, 5.6 mmol) in toluene (5 mL). The reaction is stirred for an additional 45 minutes. The reaction is quenched with 1 N hydrochloric acid and stirred for 30 minutes. The aqueous layer is neutralized with saturated sodium bicarbonate and extracted twice with ethyl acetate. The combined organic extracts are washed with brine, dried (sodium sulfate), filtered and concentrated in vacuo. The crude residue is chromatographed on SiO2 (50% ethyl acetate/hexane to 75% ethyl acetate/hexane) to yield the title compound, 633 mg (25%), as a brown oil.
Quantity
406 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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